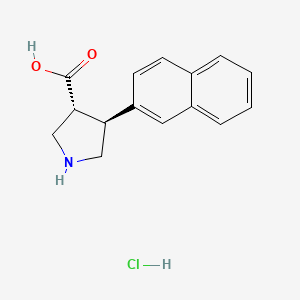

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

Description

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a naphthalene substituent at the 2-position and a carboxylic acid moiety. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

(3R,4S)-4-naphthalen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16H,8-9H2,(H,17,18);1H/t13-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYIHOUCABZEHP-DFQHDRSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-26-9 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(2-naphthalenyl)-, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide or through the reduction of a pyrrole derivative.

Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the naphthyl group is introduced onto the pyrrolidine ring.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The pyrrolidine ring can undergo substitution reactions, where various functional groups can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and potentially amines if further reduction occurs.

Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Chemistry:

Chiral Catalysts: The compound’s chiral nature makes it useful as a ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.

Medicine:

Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.

Industry:

Material Science: The compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The naphthyl group can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key differentiator is the naphthalen-2-yl group. Below, it is compared with structurally related pyrrolidine-carboxylic acid derivatives, categorized by substituent type:

Naphthalenyl Derivatives

- (3R,4S)-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride: Differs in the naphthalene substitution (1-position vs. 2-position), altering steric and electronic interactions. Retains enhanced solubility due to the hydrochloride salt . No direct purity or yield data available, but similar synthetic routes (e.g., coupling with isocyanates) suggest comparable yields (~60–70%) .

Phenyl and Substituted Phenyl Derivatives

- Key Observations: Electron-withdrawing groups (e.g., Cl in ) reduce molecular weight but may enhance stability. Methoxy groups () improve solubility and are common in CNS-targeting drugs.

Heterocyclic Derivatives

- (±)-(3R,4S)-4-(3-Pyridyl)pyrrolidine-3-carboxylic acid :

- Molecular weight: 355, Yield: 49%, Purity: 79% (LC).

- The pyridyl group introduces basicity, altering pharmacokinetics (e.g., oral bioavailability) compared to the naphthyl group.

- Atrasentan Hydrochloride :

- Contains a benzodioxol group and dibutylcarbamoyl moiety.

- Clinical relevance (e.g., endothelin receptor antagonist) highlights the impact of complex substituents on therapeutic utility.

Physicochemical and Pharmacological Implications

- Solubility : The hydrochloride salt in the target compound improves water solubility versus freebase analogs, critical for in vivo studies .

- Bioactivity : While direct data is absent, naphthyl-containing compounds often exhibit enhanced binding to aromatic residues in enzymes/receptors (e.g., kinase inhibitors) .

- Stability : Storage at 2–8°C for dichlorophenyl analogs suggests similar recommendations for the target compound to prevent degradation.

Biological Activity

(3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a pyrrolidine ring substituted with a naphthalene moiety at the 4-position and a carboxylic acid group at the 3-position. Its stereochemistry plays a crucial role in its biological interactions, as different enantiomers can exhibit distinct pharmacological effects. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in biological studies .

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₁₆ClNO₂ |

| Molecular Weight | 277.75 g/mol |

| CAS Number | 1049734-17-9 |

| Chirality | (3R,4S) |

Enzyme Inhibition

Research indicates that this compound has shown potential in inhibiting various enzymes, which could be beneficial for treating diseases linked to enzyme dysregulation. For instance, computer-aided predictions suggest that it may interact with multiple molecular targets, enhancing its therapeutic potential .

Protein-Ligand Interactions

The compound's naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the pyrrolidine ring can engage with polar or charged residues. This dual interaction mode is crucial for modulating target activity and influencing various biological pathways .

The mechanism of action involves specific interactions with molecular targets such as receptors or enzymes. The binding affinity and interaction mechanisms require further elucidation through detailed studies. Early research indicates that the compound may influence signaling pathways by modulating receptor activity or enzyme kinetics .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various compounds for their anticancer properties, highlighting the potential of naphthalene-containing pyrrolidines as effective inhibitors against cancer cell lines. The results indicated that modifications to the naphthalene moiety could enhance cytotoxicity .

- Neuroprotective Effects : Investigations into neurological disorders have suggested that this compound might serve as a candidate for drug development due to its ability to modulate neurotransmitter systems .

- Structure-Activity Relationship (SAR) : Comprehensive SAR studies have been conducted to understand how variations in the compound's structure affect its biological activity. These studies emphasize the importance of chirality and functional group positioning in determining efficacy against specific biological targets .

Scientific Research Applications

Research indicates that (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride interacts with several biological targets, suggesting potential therapeutic applications:

- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, which could be beneficial in treating conditions such as depression and anxiety.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving specific catalysts or enzyme-mediated pathways. The structural uniqueness of this compound allows for the exploration of numerous derivatives that may enhance its biological activity.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in neurological disorders. For instance:

- Study on Neurotransmitter Modulation : Research demonstrated that this compound could modulate serotonin receptors, suggesting its utility in treating mood disorders.

- Anticancer Research : Investigations into its cytotoxic effects revealed promising results against specific cancer cell lines, indicating potential for development as an anticancer drug.

Q & A

Q. What are the common synthetic routes for (3R,4S)-4-(Naphthalen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride?

The synthesis typically involves:

- Condensation and cyclization : Reacting naphthalen-2-yl derivatives with pyrrolidine precursors, using catalysts like palladium or copper under inert conditions (e.g., nitrogen atmosphere) .

- Chiral resolution : Separation of enantiomers via chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to achieve the (3R,4S) configuration .

- Hydrochloride salt formation : Treating the free base with hydrochloric acid in ethanol/water mixtures, followed by recrystallization to enhance purity .

Q. How is the compound characterized for structural confirmation?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., naphthalene proton coupling patterns at δ 7.2–8.5 ppm) .

- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases containing 0.1% trifluoroacetic acid (TFA) .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] at m/z 326.1 for the free base) .

Q. What are the primary pharmacological targets of this compound?

- Receptor binding assays : Screen against GPCRs or enzyme targets (e.g., kinases) using radioligand displacement or fluorescence polarization .

- Computational docking : Molecular dynamics simulations to predict interactions with active sites (e.g., AutoDock Vina) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Advanced strategies include:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during cyclization .

- Dynamic kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-induced diastereomer resolution : Co-crystallization with chiral counterions (e.g., L-tartaric acid) .

Q. How to resolve contradictions between in vitro and in vivo pharmacological data?

Methodological approaches:

- Pharmacokinetic (PK) studies : Assess bioavailability via LC-MS/MS monitoring of plasma concentrations post-administration .

- Metabolite profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS) .

- Tissue distribution studies : Radiolabeled compound tracking (e.g., C labeling) to evaluate target engagement .

Q. What analytical methods are suitable for quantifying trace impurities?

- LC-HRMS : Detect impurities at <0.1% levels using Q-TOF instruments with electrospray ionization .

- Ion chromatography : Quantify residual chloride or counterions (e.g., USP method <345>) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation products .

Q. How to address challenges in crystallizing the hydrochloride salt for X-ray analysis?

- Vapor diffusion : Use sitting-drop vapor diffusion with PEG-based precipitants .

- Seeding techniques : Introduce microcrystals from analogous pyrrolidine derivatives to induce nucleation .

- Cryoprotection : Soak crystals in glycerol-containing solutions to prevent ice formation during data collection .

Q. What strategies improve stability in aqueous formulations?

- pH optimization : Maintain pH 3–4 to minimize hydrolysis of the pyrrolidine ring .

- Lyophilization : Formulate as a lyophilized powder with stabilizers (e.g., trehalose) .

- Oxygen-free packaging : Store under argon in amber vials to prevent oxidative degradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.